Tributyl(dodec-1-EN-1-YL)stannane
Description
Properties
CAS No. |
109898-24-0 |
|---|---|
Molecular Formula |
C24H50Sn |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
tributyl(dodec-1-enyl)stannane |
InChI |
InChI=1S/C12H23.3C4H9.Sn/c1-3-5-7-9-11-12-10-8-6-4-2;3*1-3-4-2;/h1,3H,4-12H2,2H3;3*1,3-4H2,2H3; |
InChI Key |
CCBQGTJUQNWMSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=C[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
1.1 Role in Organic Reactions
Tributyl(dodec-1-EN-1-YL)stannane serves as a versatile reagent in organic synthesis. It is particularly useful in:
- Stille Coupling Reactions : This compound can be employed as a coupling partner in Stille reactions, facilitating the formation of carbon-carbon bonds. For instance, it has been utilized in synthesizing complex molecules such as phenyl-substituted pyrimidine-diones through reactions with ethyl isocyanate, showcasing its utility in creating biologically relevant compounds .
- Synthesis of Functionalized Alkenes : The compound participates in transformations that yield highly functionalized alkenes. It can be used to prepare trisubstituted allyl alcohols from propargyl alcohols through palladium-catalyzed processes, enhancing the complexity of synthetic pathways .
Medicinal Chemistry
2.1 Development of Bioactive Compounds
This compound has been instrumental in the development of various bioactive compounds:
- Synthesis of PET Ligands : This compound is involved in the synthesis of -labeled triazoloquinoline derivatives, which are utilized as positron emission tomography (PET) ligands for imaging metabotropic glutamate receptor type 1 (mGluR1). Such imaging techniques are crucial for studying neurological disorders .
- Anticancer Agents : Research indicates that derivatives synthesized using this compound exhibit promising anticancer activity. For example, novel triazole derivatives linked to this compound have shown selective cytotoxicity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) .
Material Science
3.1 Polymer Chemistry
In material science, this compound is explored for its potential in polymer chemistry:
- Synthesis of Polymeric Materials : The compound can act as a precursor for synthesizing organotin polymers, which have applications in coatings and sealants due to their stability and resistance to degradation. These polymers can be tailored for specific functionalities by varying the substituents on the tin atom .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
The following table and analysis compare Tributyl(dodec-1-en-1-yl)stannane with structurally analogous organotin compounds, focusing on molecular properties, reactivity, and applications.
Table 1: Comparative Properties of Tributyl-Substituted Stannanes
Key Comparative Analysis
Molecular Weight and Substituent Effects this compound has the highest molecular weight (~456.7 Da) due to its long dodecene chain, which increases hydrophobicity and reduces volatility compared to smaller analogs like Tributyl(vinyl)stannane (290.71 Da) . The isoquinoline-substituted variant (419.16 Da) exhibits intermediate molecular weight but introduces aromaticity and a polar surface area (12.9 Ų), enhancing solubility in polar aprotic solvents .
Hydrogen Bonding and Reactivity All compounds lack hydrogen bond donors, but Tributyl(isoquinolin-1-yl)stannane has one acceptor (nitrogen in the heterocycle), enabling interactions with electrophilic reagents. This property makes it valuable in synthesizing nitrogen-containing pharmaceuticals . The absence of hydrogen-bonding groups in this compound and its propenyl/vinyl analogs limits their use in polar reaction environments but favors applications in non-polar media.
Rotational Flexibility and Steric Effects The dodecene chain introduces ~15 rotatable bonds, conferring significant conformational flexibility. This contrasts sharply with the rigid isoquinoline group (10 rotatable bonds) and short-chain analogs (3 rotatable bonds) . Increased steric bulk in the dodecene derivative may slow transmetallation kinetics in Stille couplings compared to vinyl or propenyl stannanes, which are more reactive in cross-coupling reactions .
Applications Short-chain stannanes (vinyl, propenyl): Preferred for rapid Stille couplings in small-molecule synthesis (e.g., drug candidates) due to high reactivity and low steric hindrance . Isoquinoline stannane: Used in synthesizing heterocyclic scaffolds for medicinal chemistry, leveraging its aromatic nitrogen for directed metalation . Dodecene stannane: Likely employed in polymer chemistry or as a hydrophobic stabilizer due to its long alkyl chain, though specific literature data on this compound remains sparse.
Preparation Methods
Reaction Mechanism and Catalytic System
The copper-catalyzed hydrostannylation of terminal alkynes represents a robust method for synthesizing vinylstannanes. This approach employs Cu(OAc)₂ and tri-tert-butylphosphine (P(t-Bu)₃) as the catalytic system, which activates hexamethyldistannane (Me₃SnSnMe₃) for selective addition to alkynes. The reaction proceeds via a radical mechanism, where the copper catalyst facilitates the homolytic cleavage of the Sn–Sn bond, generating tributylstannyl radicals that add across the alkyne triple bond.
Synthetic Procedure
A Schlenk tube is charged with Cu(OAc)₂ (0.015 mmol), P(t-Bu)₃ (0.053 mmol), and methanol (2.5 mL). After stirring at 80°C for 30 minutes, the solvent is removed under vacuum. Toluene (0.2 mL), hexamethyldistannane (0.39 mmol), 1-dodecyne (0.30 mmol), and water (0.90 mmol) are added sequentially. The mixture is heated at 110°C for 2–12 hours, depending on the alkyne’s reactivity. Post-reaction workup involves dilution with ethyl acetate, filtration through Celite, and purification via gel permeation chromatography (chloroform eluent).
Key Reaction Parameters
Characterization Data
The product is characterized by multinuclear NMR spectroscopy:
-
¹H NMR (CDCl₃) : δ 0.13 (s, 9H, SnMe₃), 0.88 (t, J = 6.7 Hz, 3H, CH₂CH₃), 1.20–1.42 (m, 16H, CH₂), 2.26 (t, ³JSn–H = 53.2 Hz, 2H, CH₂Sn), 5.12 (dt, ³JSn–H = 71.9 Hz, 1H, CH=), 5.64 (dt, ³JSn–H = 155.0 Hz, 1H, CH=).
-
¹¹⁹Sn NMR (CDCl₃) : δ −35.6 ppm, consistent with tributylvinylstannanes.
Ruthenium-Catalyzed Trans-Hydrostannation of 1-Dodecyne
Catalytic Cycle and Stereoselectivity
The ruthenium-catalyzed method utilizes [CpRu(CH₃CN)₃]PF₆ (Cp = pentamethylcyclopentadienyl) to mediate the anti-Markovnikov addition of tributyltin hydride (Bu₃SnH) to terminal alkynes. This pathway proceeds via a non-radical, coordination-driven mechanism, yielding Z-configured vinylstannanes with >99:1 selectivity. The Cp*Ru fragment coordinates the alkyne, enabling hydride transfer from Bu₃SnH to the β-carbon and subsequent tin migration to the α-position.
Optimized Synthesis
A solution of 1-dodecyne (3.5 mmol) and [Cp*Ru(CH₃CN)₃]PF₆ (0.05 equiv) in CH₂Cl₂ (0.2 M) is treated with Bu₃SnH (1.05 equiv) at ambient temperature. After 15 minutes, the solvent is evaporated, and the crude product is purified by flash chromatography (hexane eluent).
Critical Factors for Z-Selectivity
Spectroscopic Validation
-
¹H NMR (CDCl₃) : δ 5.98 (tt, ³JSn–H = 137.4 Hz, 1H, CH=), 2.25–2.05 (m, 2H, CH₂Sn), 1.59–1.39 (m, 6H, SnCH₂), 1.00–0.80 (m, 21H, SnBu₃).
-
¹¹⁹Sn NMR (CDCl₃) : δ −53.3 ppm, characteristic of Z-vinylstannanes.
Comparative Analysis of Preparation Methods
Troubleshooting and Optimization Insights
Common Challenges in Copper-Catalyzed Synthesis
Enhancing Ruthenium-Catalyzed Efficiency
Q & A
Q. How to validate its role in polymer stabilization without confounding thermal degradation effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
